![molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
(3S,5S)-[6]-Gingerdiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-6-Gingerdiol is a naturally occurring compound found in ginger. It is a type of diarylheptanoid, which are known for their diverse biological activities. This compound is particularly interesting due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-6-Gingerdiol typically involves the extraction from ginger rhizomes followed by purification processes. The synthetic route often includes steps such as hydrolysis and reduction. For instance, one common method involves the hydrolysis of gingerol to produce gingerdiol, followed by reduction to obtain (3S,5S)-6-Gingerdiol.
Industrial Production Methods
Industrial production of (3S,5S)-6-Gingerdiol involves large-scale extraction from ginger using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Advanced methods such as supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert gingerdiol into gingerone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of gingerdiol, as well as substituted derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-6-Gingerdiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is being investigated for its potential in treating conditions like arthritis and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Wirkmechanismus
The mechanism of action of (3S,5S)-6-Gingerdiol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Molecular Targets: Key targets include NF-κB, a transcription factor involved in inflammation, and Nrf2, a regulator of antioxidant response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Gingerol : The precursor to (3S,5S)-6-Gingerdiol, known for its pungent taste and bioactive properties.
- 6-Shogaol : Another bioactive compound in ginger, with similar but more potent anti-inflammatory effects.
- 8-Gingerdiol : A related compound with a longer carbon chain, exhibiting similar biological activities.
Uniqueness
(3S,5S)-6-Gingerdiol is unique due to its specific stereochemistry, which influences its biological activity and potency. Its dual hydroxyl groups also contribute to its strong antioxidant properties, making it a valuable compound for therapeutic research.
Eigenschaften
Molekularformel |
C17H28O4 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
QYXKQNMJTHPKBP-GJZGRUSLSA-N |
Isomerische SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Kanonische SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


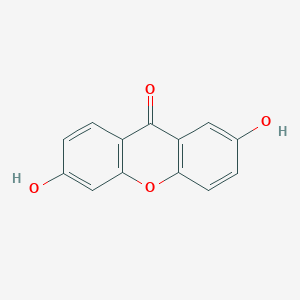
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
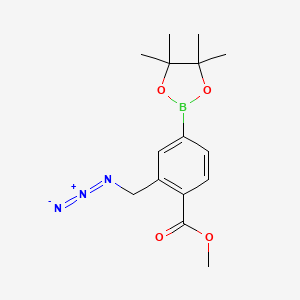
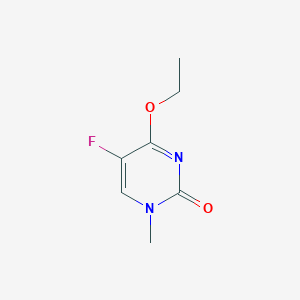
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
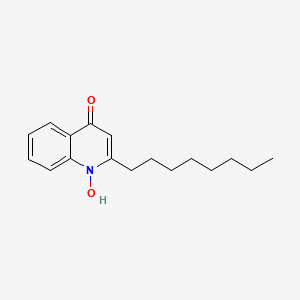
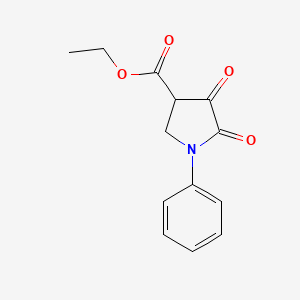
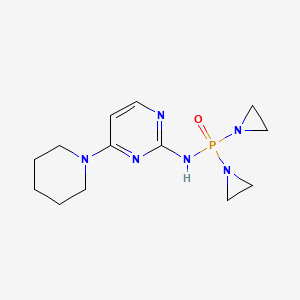
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

